4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
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Overview
Description
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a chemical compound with the molecular formula C16H14FNO5 and a molecular weight of 319.29 g/mol . This compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a methoxybenzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 4-fluoroaniline and phosgene to form 4-fluorophenyl isocyanate.
Coupling Reaction: The reaction of 4-fluorophenyl isocyanate with 3-methoxybenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid include:
4-{[(4-Chlorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: Similar structure but with a bromine atom instead of fluorine.
4-{[(4-Methylphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXLXDQFRJONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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